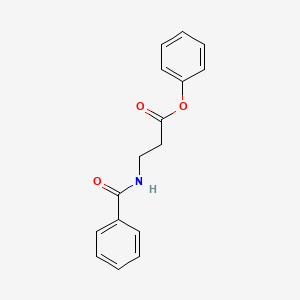
2-(4-Chloro-2-methoxyphenyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H8ClO2. It is a derivative of acetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride typically involves the chlorination of 2-(4-Chloro-2-methoxyphenyl)acetic acid. One common method is to react 2-(4-Chloro-2-methoxyphenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(4-Chloro-2-methoxyphenyl)acetic acid+SOCl2→2-(4-Chloro-2-methoxyphenyl)acetyl chloride+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to facilitate the removal of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise temperature and pressure regulation, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chloro-2-methoxyphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Chloro-2-methoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
2-(4-Chloro-2-methoxyphenyl)acetic acid: from hydrolysis.
2-(4-Chloro-2-methoxyphenyl)ethanol: from reduction.
Applications De Recherche Scientifique
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the active site of enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)acetyl chloride: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-methylphenoxyacetyl chloride: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior and uses.
4-Methoxybenzoyl chloride: Similar functional group but attached to a benzoyl moiety, affecting its reactivity and applications.
Uniqueness: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
2-(4-chloro-2-methoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
Clé InChI |
BUPPFVDKDWUPPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)


![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)




![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

